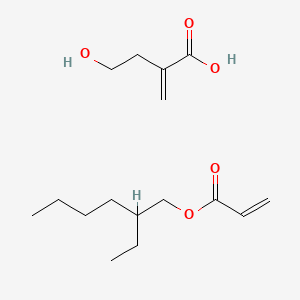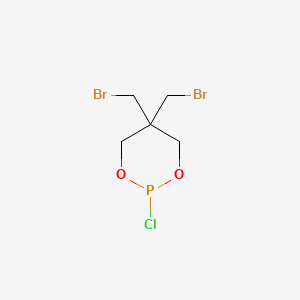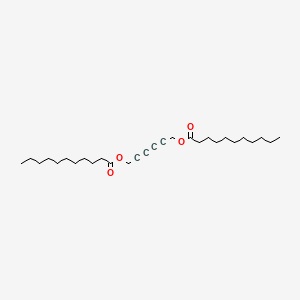
Hexa-2,4-diyne-1,6-diyl diundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-2,4-diyne-1,6-diyl diundecanoate is an organic compound characterized by the presence of two triple bonds (diynes) and ester functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-2,4-diyne-1,6-diyl diundecanoate typically involves the esterification of hexa-2,4-diyne-1,6-diol with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
HO-CH2-C≡C-C≡C-CH2-OH+2C10H21COOH→C10H21COO-CH2-C≡C-C≡C-CH2-OOC-C10H21+2H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions: Hexa-2,4-diyne-1,6-diyl diundecanoate can undergo various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alcohols, acidic or basic catalysts
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes
Substitution: Amides, new esters
Wissenschaftliche Forschungsanwendungen
Hexa-2,4-diyne-1,6-diyl diundecanoate has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and advanced materials due to its conjugated diyne structure, which imparts unique optical and electronic properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of Hexa-2,4-diyne-1,6-diyl diundecanoate involves its interaction with molecular targets through its reactive triple bonds and ester groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include:
Conjugation with proteins or nucleic acids: Leading to potential biological effects.
Polymerization: Formation of polymeric materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Hexa-2,4-diyne-1,6-diyl diundecanoate can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: A precursor in the synthesis of this compound, known for its use in polymerization reactions.
2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate): Another diyne compound used in polymerization studies, differing in its functional groups and reactivity.
Diacetylene glycol: Similar in structure but with different functional groups, leading to varied applications and reactivity.
The uniqueness of this compound lies in its specific ester functional groups and the length of the undecanoate chains, which impart distinct physical and chemical properties compared to other diynes.
Eigenschaften
CAS-Nummer |
42034-95-7 |
|---|---|
Molekularformel |
C28H46O4 |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
6-undecanoyloxyhexa-2,4-diynyl undecanoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-27(29)31-25-21-17-18-22-26-32-28(30)24-20-16-14-12-10-8-6-4-2/h3-16,19-20,23-26H2,1-2H3 |
InChI-Schlüssel |
GQFQOHGEHJTKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=O)OCC#CC#CCOC(=O)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



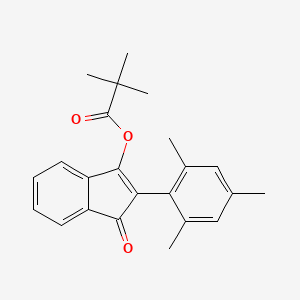

![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
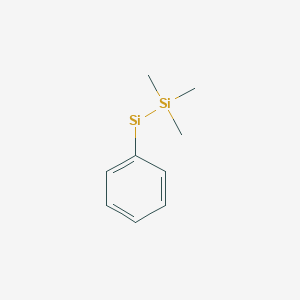
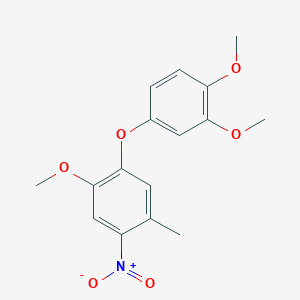
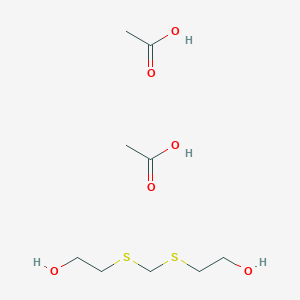

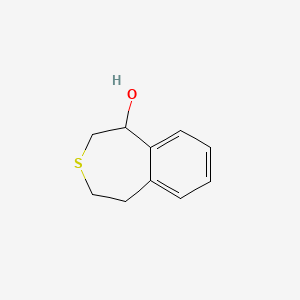
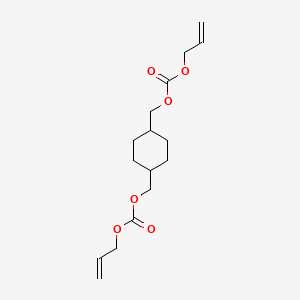

![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)
